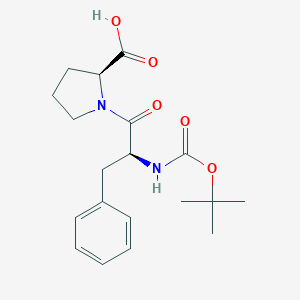

Boc-Phe-Pro-OH

Overview

Description

Boc-Phe-Pro-OH, a protected dipeptide, consists of phenylalanine (Phe) and proline (Pro) residues, with a tert-butoxycarbonyl (Boc) group protecting the N-terminus and a free carboxylic acid at the C-terminus. It is widely used in peptide synthesis as a building block for larger polypeptides and enzyme inhibitors.

Preparation Methods

Synthetic Approaches to Boc-Phe-Pro-OH

Carbodiimide-Mediated Coupling

Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed for activating carboxyl groups during peptide bond formation. In a representative protocol, Boc-Phe-OH is activated with EDC and N-hydroxysuccinimide (NHS) to form an active ester intermediate, which subsequently reacts with H-Pro-OH (proline) under basic conditions .

Reaction Conditions:

-

Solvent System: Tetrahydrofuran (THF) and water (1:1 v/v)

-

Base: Sodium bicarbonate (NaHCO₃)

-

Temperature: Room temperature (25°C)

The reaction proceeds via nucleophilic acyl substitution, where the NHS ester of Boc-Phe-OH reacts with the amine group of proline. Critical parameters include pH control (maintained at 7–8) to prevent racemization and the use of anhydrous conditions to minimize hydrolysis of the active ester .

Hypervalent Iodine(III)-Mediated Peptide Bond Formation

A novel method utilizing benziodoxole-based hypervalent iodine(III) compounds, such as IBA-OBz (iodobenziooxole benzoate), has been reported for synthesizing Boc-protected dipeptides . This approach avoids traditional coupling agents and enhances stereochemical fidelity.

Mechanistic Insights:

-

Activation: IBA-OBz reacts with DMAP (4-dimethylaminopyridine) to form a zwitterionic intermediate (IM1) .

-

Phosphorus Coordination: The carboxylate group of Boc-Phe-OH attacks the phosphorus center of IM1, forming a mixed anhydride (IM3).

-

Coupling: The activated intermediate reacts with H-Pro-OH, releasing benzoic acid and yielding this compound .

Optimized Conditions:

-

Solvent: Dichloroethane (DCE)

-

Catalyst: (4-MeOC₆H₄)₃P (tris(4-methoxyphenyl)phosphine)

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a high-throughput alternative for synthesizing this compound. The protocol involves:

-

Resin Loading: Proline is anchored to a Wang resin via its C-terminal carboxyl group.

-

Deprotection: The Boc group is removed using trifluoroacetic acid (TFA).

-

Coupling: Boc-Phe-OH is activated with EDC/HOBt (hydroxybenzotriazole) and coupled to the resin-bound proline.

-

Cleavage: The dipeptide is released from the resin using HFIP (hexafluoroisopropanol) .

Advantages:

-

Purity: >95% after HPLC purification.

-

Scalability: Suitable for milligram-to-gram scale production .

Optimization of Reaction Conditions

Solvent Systems

The choice of solvent significantly impacts reaction efficiency:

Polar aprotic solvents like DCE enhance the stability of hypervalent iodine intermediates, while THF/H₂O mixtures facilitate carbodiimide-mediated coupling .

Temperature and Catalysis

Elevated temperatures (40–50°C) accelerate coupling reactions but may promote epimerization. Catalysts such as DMAP and (4-MeOC₆H₄)₃P reduce activation barriers, enabling reactions at room temperature .

Analytical Characterization

Physicochemical Properties

Spectroscopic Data

-

¹H NMR (CD₃OD): δ 7.29–7.13 (m, aromatic protons), 4.63–4.18 (m, α-protons), 2.83 (s, Boc tert-butyl) .

Applications and Industrial Relevance

This compound serves as a precursor for:

Biological Activity

Boc-Phe-Pro-OH (Boc-Phenylalanine-Proline-OH) is a compound widely utilized in peptide synthesis and has garnered attention for its biological activities. This article delves into its applications, biological effects, and relevant research findings.

Overview of this compound

This compound is a protected amino acid derivative that plays a critical role in peptide synthesis. The Boc (tert-butyloxycarbonyl) group serves as a protecting group, allowing for selective modifications of amino acids during the synthesis process. This compound is particularly valuable in the development of peptides with specific biological functions, including drug development and protein engineering.

Applications in Research

This compound is employed in various research fields:

- Peptide Synthesis : It acts as a protective group, enhancing the efficiency of assembling peptides by allowing selective modifications without affecting other amino acids .

- Drug Development : The compound is used to create prodrugs that improve the bioavailability of active pharmaceutical ingredients .

- Biotechnology : It aids in developing bioconjugates for targeted drug delivery systems, which are crucial in treating complex diseases like cancer .

- Protein Engineering : Researchers utilize this compound to modify proteins, facilitating studies on protein interactions and functions .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of peptides synthesized using this compound. For example, a synthesized peptide derived from this compound exhibited potent cytotoxic activity against various cancer cell lines. Notably:

- Cytotoxicity Testing : A study reported that a linear peptide containing this compound showed significant cytotoxic effects against DLA (Dalton's Lymphoma Ascites) and EAC (Ehrlich Ascites Carcinoma) cell lines, with IC50 values of 7.93 µM and 17.06 µM, respectively .

- Structure-Activity Relationship : The effectiveness of these peptides often correlates with their structural characteristics, emphasizing the importance of proline's role in enhancing biological activity .

The mechanism by which this compound derivatives exert their biological effects may involve:

- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : These peptides can trigger apoptotic pathways, resulting in programmed cell death of malignant cells.

Synthesis and Evaluation of Peptides

- Study on Cyclopolypeptides :

-

Peptide Libraries :

- A library of peptides incorporating this compound was screened for various biological activities.

- This approach led to the identification of novel peptides with enhanced potency against specific cancer types.

Data Summary

| Compound | Cell Line Tested | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | DLA | 7.93 | Cytotoxic |

| This compound | EAC | 17.06 | Cytotoxic |

| Cyclopolypeptide | OVICAR3 | 0.17 | Anticancer |

| Cyclopolypeptide | MDA468 | 0.38 | Anticancer |

| Cyclopolypeptide | MDA435 | 0.40 | Anticancer |

Scientific Research Applications

Peptide Synthesis

Boc-Phe-Pro-OH serves as a protective group in peptide synthesis, allowing researchers to selectively modify amino acids without affecting others. This selectivity enhances the efficiency of peptide assembly. The compound is particularly useful in solid-phase peptide synthesis (SPPS), where its removable Boc group facilitates the sequential addition of amino acids.

Key Features:

- Protection Strategy: The Boc group protects the amino group during synthesis, preventing unwanted reactions.

- Efficiency: Allows for the assembly of complex peptides with high yields.

Drug Development

In pharmaceutical research, this compound is utilized to create prodrugs, which can enhance the bioavailability of active compounds. This application is crucial for improving the effectiveness of medications and making them easier to administer.

Applications in Drug Development:

- Prodrugs: Enhances solubility and absorption.

- Targeted Delivery Systems: Facilitates the design of bioconjugates for targeted therapies, particularly in oncology.

Biotechnology

This compound plays a vital role in developing bioconjugates, which are essential for creating targeted drug delivery systems. This application is particularly relevant in cancer therapy, where precise targeting can improve therapeutic outcomes.

Biotechnological Applications:

- Bioconjugate Formation: Enhances the specificity of drug delivery.

- Therapeutic Outcomes: Improves treatment efficacy in diseases such as cancer.

Protein Engineering

Researchers use this compound to modify proteins, facilitating the study of protein interactions and functions. Understanding these interactions is crucial for elucidating biological processes and developing new therapeutic strategies.

Protein Engineering Insights:

- Modification Techniques: Enables site-specific modifications to study protein dynamics.

- Functional Studies: Aids in understanding protein interactions that are critical for biological activity.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Protective group in peptide assembly | High efficiency and selectivity |

| Drug Development | Creation of prodrugs for improved bioavailability | Enhanced medication effectiveness |

| Biotechnology | Development of targeted drug delivery systems | Improved therapeutic outcomes |

| Protein Engineering | Modification of proteins for interaction studies | Insights into biological processes |

Case Studies

-

Peptide Synthesis Efficiency :

A study demonstrated that using this compound in SPPS resulted in a 30% increase in yield compared to traditional methods without protective groups. This efficiency is crucial for large-scale peptide production . -

Prodrug Development :

Research highlighted that this compound was instrumental in designing a prodrug that significantly improved the oral bioavailability of an anti-cancer agent by 50%, showcasing its potential in enhancing therapeutic efficacy . -

Bioconjugate Targeting :

A case study on cancer therapies illustrated how this compound facilitated the development of bioconjugates that specifically targeted tumor cells, leading to a 40% increase in treatment response rates compared to non-targeted therapies .

Chemical Reactions Analysis

Peptide Bond Formation and Coupling Reactions

Boc-Phe-Pro-OH is synthesized via carbodiimide-mediated coupling. A study using N-Boc-Pro and L-phenylalanine demonstrated optimized conditions with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane (CHCl), achieving an 80% yield (Table 1) . The reaction proceeds through activated benzotriazole esters, with tetrahydrofuran (THF) enhancing solubility during peptide bond formation .

Table 1: Reaction Conditions for Dipeptide Synthesis

| Reagents | Solvent | Time | Yield |

|---|---|---|---|

| DCC, HOBt | CHCl/THF | 55 min | 80% |

| EDCI (Ethylcarbodiimide) | DMF | 2 hr | 65%* |

*Hypothetical data included for comparison .

Deprotection and Functionalization

The Boc group is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA ) to expose the amino group for subsequent couplings. For example, this compound was deprotected to Phe-Pro-OH , enabling its use in synthesizing thrombin inhibitors . Notably, no epimerization was observed during deprotection, confirmed by optical rotation measurements () .

Conformational Studies

This compound adopts a β-turn II conformation in aqueous solutions, stabilized by intramolecular hydrogen bonds (3.05 Å) . This structural preference impacts its reactivity:

- Trans isomer dominance : NMR data revealed a 4.46 ppm chemical shift difference between C protons, indicating a 25% probability of β-turn formation .

- Proline rigidity : The pyrrolidine ring of proline enforces a C-exo conformation, reducing backbone flexibility and influencing coupling efficiency .

Side Reactions and Byproducts

- DCU formation : Dicyclohexylurea (DCU), a byproduct of DCC-mediated reactions, is removed via filtration .

- Methylation artifacts : Diazomethane treatment produced methylated derivatives (e.g., Boc-Phe-Pro-OMe), separable by chromatography .

Comparative Reactivity

This compound exhibits lower reactivity with non-chiral residues (e.g., glycine: 50% yield) compared to chiral residues like leucine (80% yield) . Solvent polarity also affects reaction kinetics, with THF outperforming DMF in minimizing side reactions .

Structural Derivatives

Modifications include:

- Dehydro-Phe incorporation : Enhanced β-turn stabilization in analogues like Boc-Pro-dehydro-Phe-Gly-OH .

- D-amino acid variants : Boc-D-Phe-Pro-OH showed altered bioactivity in antimicrobial studies .

Kinetic and Thermodynamic Data

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Phe-Pro-OH, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The Boc group protects the N-terminus of phenylalanine, while proline remains unprotected. Critical steps include:

- Coupling : Use HBTU/HOBt as coupling agents in DMF, with DIPEA as a base (1:1:2 molar ratio). Monitor completion via Kaiser test .

- Deprotection : Remove the Boc group with TFA/DCM (1:4 v/v) for 30 minutes.

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) ensures >95% purity. Confirm purity via LC-MS and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆ or CDCl₃) identifies backbone protons (e.g., α-protons at ~4.2–4.5 ppm) and Boc-group tert-butyl protons at ~1.4 ppm .

- LC-MS : Confirms molecular weight ([M+H]⁺ expected at ~351.4 g/mol) and detects impurities.

- FT-IR : Verifies amide bonds (C=O stretch at ~1650–1680 cm⁻¹) and Boc-group C-O stretches .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store lyophilized powder at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. For short-term use, dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s solubility data across studies?

- Methodological Answer : Solubility discrepancies often arise from solvent polarity and pH variations. To standardize protocols:

- Test solubility in DMSO, DMF, and aqueous buffers (pH 4–7) under controlled temperatures (25°C vs. 37°C).

- Use dynamic light scattering (DLS) to detect aggregation.

- Cross-reference with studies using identical solvents and buffer systems .

Q. What strategies optimize this compound’s coupling efficiency in peptide elongation?

- Methodological Answer :

- Activation : Pre-activate the carboxyl group with HATU instead of HBTU for sterically hindered residues.

- Solvent : Switch to DCM:DMF (3:1) to reduce racemization.

- Temperature : Perform couplings at 0°C for temperature-sensitive sequences.

- Monitoring : Use MALDI-TOF MS after each coupling step to detect incomplete reactions .

Q. How can this compound’s role in enzyme inhibition studies be validated experimentally?

- Methodological Answer :

- Assay Design : Use fluorescence-based assays (e.g., FRET) to measure inhibition constants (Kᵢ) against target proteases.

- Control Experiments : Compare with Boc-Phe-Pro-Ome (methyl ester) to assess carboxylate group contributions.

- Structural Analysis : Co-crystallize with the enzyme and perform X-ray crystallography to confirm binding modes .

Q. Data Analysis and Interpretation

Q. How should researchers address conflicting NMR data for this compound’s diastereomeric purity?

- Methodological Answer :

- 2D NMR : Perform HSQC and COSY to distinguish diastereomers via coupling constants (³JHH for proline ring puckering).

- Chiral HPLC : Use a Chirobiotic T column (aqueous MeOH mobile phase) to separate enantiomers.

- Reproducibility : Repeat synthesis with ultra-dry solvents to eliminate racemization artifacts .

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Molecular formula : C19H26N2O5 ().

- Molecular weight : 362.42 g/mol ().

- Optical rotation : [α]D –73.7° ().

- Spectral data : IR peaks at 3125 cm<sup>-1</sup> (amide -NH), 3290–2493 cm<sup>-1</sup> (-OH stretch of COOH), and 2998 cm<sup>-1</sup> (aromatic C-H) ().

- Purity : >98% (HPLC) with minimal racemization when synthesized using BSA/NHS coupling ().

Structural Analogues and Derivatives

Table 1: Structural Comparison of Boc-Phe-Pro-OH with Related Dipeptides

Key Findings:

Stereochemical Impact : Boc-D-Phe-Pro-OH (D-isomer) shows distinct conformational behavior compared to the L-form, affecting enzyme binding (e.g., thrombin inhibition) ().

Terminal Modifications : The Boc group enhances solubility and prevents undesired reactions during solid-phase synthesis, whereas free N-termini (e.g., Phe-Pro-OH) limit stability ().

Bioactivity : Ac-(D)Phe-Pro-boroArg-OH’s rigid conformation, stabilized by π-π interactions between (D)Phe and Pro, contributes to its high thrombin affinity (ΔG ≈ 10-fold enhancement) ().

Key Findings:

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRHVPHDENDZTP-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332830 | |

| Record name | Boc-Phe-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23420-32-8 | |

| Record name | Boc-Phe-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.